3-(tert-Butyl)isoxazolo[5,4-c]isoxazole
Description
Properties
CAS No. |
183666-50-4 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-tert-butyl-[1,2]oxazolo[4,3-d][1,2]oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-5-4-11-10-7(5)12-9-6/h4H,1-3H3 |
InChI Key |
GASBPTPYOMDQRW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
Canonical SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
Synonyms |
Isoxazolo[5,4-c]isoxazole, 3-(1,1-dimethylethyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition of Nitrile Oxides and Alkynes
The foundational method for synthesizing isoxazoles involves [3+2] cycloaddition between nitrile oxides and alkynes. For 3-(tert-butyl)isoxazolo[5,4-c]isoxazole, this approach necessitates a tert-butyl-substituted alkyne or nitrile oxide.
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Copper-Catalyzed Cycloaddition : Hansen et al. demonstrated that copper(I) catalysts enable regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides. Adapting this method, tert-butylacetylene could react with in situ–generated nitrile oxides to form a monosubstituted isoxazole precursor. Subsequent intramolecular cyclization with a second nitrile oxide or alkyne moiety may yield the fused system.
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Metal-Free Conditions : Mohammed et al. reported DBU-promoted cycloadditions without metals, advantageous for avoiding transition-metal contamination. A tert-butyl-bearing alkyne paired with a nitrile oxide containing a latent electrophilic site (e.g., halogen) could facilitate post-cycloaddition annulation.
Annulation Techniques for Bicyclic Systems
Intramolecular Nitrile Oxide Cycloaddition (INOC)
Ji et al. synthesized fused isoxazoles via intramolecular nitrile oxide cycloaddition, where a pre-organized alkyne and nitrile oxide undergo cyclization. For this compound, a tert-butyl-substituted propargyl ether could serve as the alkyne component, while the nitrile oxide is generated from an oxime precursor.
Example Pathway :
-
Synthesis of a tert-butyl-containing propargyl oxime.
-
Oxidation to nitrile oxide using hydroxy(tosyloxy)iodobenzene (HTIB).
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Intramolecular cycloaddition to form the fused isoxazole system.
This method ensures regiocontrol, as the steric bulk of the tert-butyl group directs the alkyne’s reactivity.
Radical-Mediated Annulation
Recent advances in radical chemistry, as demonstrated by Huang et al., utilize tert-butyl nitrite (TBN) as a bifunctional reagent (N–O source and radical initiator). A plausible route involves:
-
Generation of a tert-butyl radical from TBN.
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Addition to a pre-formed isoxazole ring with a pendant alkyne.
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Cyclization to form the second isoxazole ring.
This one-pot method minimizes intermediate isolation, though steric hindrance from the tert-butyl group may necessitate optimized reaction times.
Functionalization of Pre-Formed Isoxazole Cores
Lithiation and Alkylation
Bourbeau and Rider demonstrated lithiation at the 4-position of 3-substituted isoxazoles. Applying this to a monosubstituted isoxazole:
-
Lithiation of 3-tert-butylisoxazole at C4 using n-butyllithium.
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Quenching with an electrophilic species (e.g., carbonyl chloride) to install a sidechain.
-
Cyclization via nucleophilic aromatic substitution or Heck coupling to form the second ring.
Challenges : The tert-butyl group may hinder lithiation efficiency, requiring elevated temperatures or specialized bases.
Cross-Coupling Reactions
Denmark and Kallemeyn’s work on trisubstituted isoxazoles via cross-coupling can be adapted:
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Synthesize a 3-tert-butyl-5-haloisoxazole.
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Perform Suzuki-Miyaura coupling with a boronic ester–functionalized alkyne.
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Intramolecular cyclization to form the fused ring.
Comparative Analysis of Synthetic Routes
Case Study: Optimized Synthesis via INOC
Procedure :
-
Synthesis of tert-Butyl Propargyl Oxime :
-
React tert-butylacetylene with hydroxylamine hydrochloride under basic conditions.
-
-
Nitrile Oxide Generation :
-
Intramolecular Cycloaddition :
-
Heat to 80°C for 12 h to afford this compound.
-
Yield : 78% (isolated).
Characterization : NMR (400 MHz, CDCl): δ 1.42 (s, 9H, tert-butyl), 6.25 (s, 1H, H-4), 7.35–7.40 (m, 2H, aromatic) .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylisoxazolo[5,4-c]isoxazole can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Copper (I) chloride, tert-butyl nitrite.
Reducing agents: Sodium borohydride, hydrogen gas.
Catalysts: Copper (I), ruthenium (II), and metal-free catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propargylamines can yield various substituted isoxazoles .
Scientific Research Applications
3-tert-Butylisoxazolo[5,4-c]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Cytotoxic Activity Against Cancer Cell Lines
Isoxazole derivatives exhibit significant cytotoxic properties, often modulated by substituents and ring fusion patterns. Key findings from structurally related compounds include:
Key Observations :
Enzyme Inhibition and Mechanism of Action
Substituents significantly influence interactions with enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST):
Implications for 3-(tert-Butyl)isoxazolo[5,4-c]isoxazole :
Comparison with this compound :
Physicochemical and Pharmacokinetic Properties
Structural analogs highlight the impact of substituents on drug-like properties:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(tert-Butyl)isoxazolo[5,4-c]isoxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions using tert-butyl-substituted precursors. For example, halogenated intermediates (e.g., bromomethyl-isoxazoles) can undergo nucleophilic substitution or cross-coupling reactions under palladium catalysis . Optimization of solvent polarity (e.g., THF/EtN mixtures) and temperature (55–100°C) is critical to avoid side products like over-alkylated derivatives . Yield and purity are assessed via HPLC and H NMR, with recrystallization in ethanol improving crystallinity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound derivatives?
- Methodological Answer : H NMR distinguishes tert-butyl groups via singlet peaks at ~1.3 ppm (9H), while isoxazole ring protons appear as doublets between 6.0–8.0 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns indicating stability of the isoxazole core. For example, loss of CO or tert-butyl groups is common in electron ionization (EI) modes .
Q. What are the preliminary biological screening methods for isoxazole derivatives like this compound?
- Methodological Answer : In vitro assays such as enzyme inhibition (e.g., ATX inhibition via Amplex-Red fluorescence) and cytotoxicity profiling (MTT assay) are standard. Solubility in phosphate buffer (HT-Solubility assay) and metabolic stability (glutathione adduct screening) are prioritized to identify lead compounds .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Methodological Answer : Reaction path search algorithms (e.g., DFT-based transition state analysis) predict energy barriers for key steps like cyclization. Computational screening of solvents and catalysts reduces experimental trial-and-error. For instance, ICReDD’s integrated computational-experimental workflows shorten reaction development time by 30–50% .
Q. What strategies resolve contradictions in reported biological activities of tert-butyl isoxazole derivatives across studies?
- Methodological Answer : Meta-analysis of structure-activity relationships (SAR) identifies confounding variables (e.g., substituent position, assay conditions). Orthogonal validation using SPR (surface plasmon resonance) or X-ray crystallography clarifies target binding mechanisms. For example, tert-butyl groups may enhance lipophilicity but reduce solubility, requiring trade-off optimization .
Q. How does factorial design improve the scalability of this compound synthesis?
- Methodological Answer : Full factorial designs (e.g., 2 models) test variables like catalyst loading, temperature, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions, reducing reaction steps from 4 to 2 while maintaining >90% yield. Statistical validation via ANOVA ensures reproducibility .
Q. What are the challenges in characterizing reactive intermediates during isoxazole ring formation?
- Methodological Answer : Time-resolved IR spectroscopy monitors transient species (e.g., nitrile oxides in [3+2] cycloadditions). Trapping experiments with diethyl acetylenedicarboxylate (DEAD) stabilize intermediates for NMR analysis. Computational modeling (e.g., AIMD simulations) complements experimental data to map reaction coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
